3-Fluoropyridine-2-carboxylic acid
Overview
Description
3-Fluoropyridine-2-carboxylic acid is an organoheterocyclic compound . It is also known as H61458-03 . The molecular formula of this compound is C6H4FNO2 .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, 3-Fluoropyridine reacts with 1,4-diaza-bicyclo[2.2.2]octane and n-butyllithium in diethyl ether at -78 °C . The reaction mixture is stirred at -20 °C for 1 hour. In the second stage, carbon dioxide is added to the mixture in diethyl ether at -78 °C to -10 °C for 20 minutes .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: OC(=O)C1=C(F)C=CC=N1 .Chemical Reactions Analysis
Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are synthesized using various methods, including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.1 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved information .Scientific Research Applications
Peptide Analysis and Carboxy-Activation
The compound 2-fluoropyridine N-oxide, closely related to 3-fluoropyridine-2-carboxylic acid, has been used in the stepwise N-terminal analysis of peptides. This method provides a pathway for peptide analysis and has also been utilized for carboxy-activation, particularly in reactions with carboxylic acids leading to N-acyloxy-2-pyridones (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).
Optical and Physical Properties in Contact Lenses
Research on the physical and optical properties of soft contact lenses has involved the use of 3-fluoropyridine-4-carboxylic acid. This study highlighted its potential as a material for high wettability and UV-block hydrogel contact lenses, demonstrating its applicability in enhancing the features of contact lenses (Kim & Sung, 2015).
Modular Amino Alcohols for Carboxylic Acid Recognition
In the field of chemical recognition, this compound derivatives have been employed in structurally simple, modular amino alcohols for the recognition of carboxylic acids. This has led to the development of new chiral solvating agents, indicating its significance in stereoselective synthesis and molecular recognition (Cuevas, Ballester, & Pericàs, 2005).
Synthesis of Fluorinated Pyridines
The synthesis of fluorinated pyridines, including derivatives of 3-fluoropyridine, has been explored for potential antibacterial applications. This synthesis method demonstrates the versatility of this compound in creating various pharmacologically relevant compounds (Matsumoto et al., 1984).
Regiochemical Functionalization
A study on the regiochemical flexibility of halogenated pyridines, including 3-fluoropyridine derivatives, showed the potential for selective functionalization at different positions on the pyridine ring. This flexibility is valuable for creating new building blocks in pharmaceutical research (Bobbio & Schlosser, 2001).
Safety and Hazards
3-Fluoropyridine-2-carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water in case of skin contact .
Future Directions
Fluoropyridines, including 3-Fluoropyridine-2-carboxylic acid, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications .
Mechanism of Action
Target of Action
3-Fluoropyridine-2-carboxylic acid is a derivative of pyridine, which is a basic heterocyclic organic compound Fluorinated pyridines have been shown to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom could potentially enhance the bioavailability of the compound, as fluorine is known to improve the metabolic stability and permeability of pharmaceuticals .
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The presence of the fluorine atom could potentially enhance the stability of the compound, as fluorine is known to improve the metabolic stability of pharmaceuticals .
Properties
IUPAC Name |
3-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERRSXDWUCFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376450 | |
Record name | 3-Fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-31-3 | |
Record name | 3-Fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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